molecular formula C9H16O2 B12080753 2-(Cyclobutylmethyl)butanoic acid

2-(Cyclobutylmethyl)butanoic acid

Cat. No.: B12080753
M. Wt: 156.22 g/mol
InChI Key: PLOVLQDQRBSHQU-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a cyclobutylmethyl group attached to the second carbon atom

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(cyclobutylmethyl)butanoic acid

InChI

InChI=1S/C9H16O2/c1-2-8(9(10)11)6-7-4-3-5-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

PLOVLQDQRBSHQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutylmethanol and butanoic acid derivatives.

    Formation of Intermediate: Cyclobutylmethanol is first converted to cyclobutylmethyl bromide using hydrobromic acid.

    Alkylation Reaction: The cyclobutylmethyl bromide is then reacted with a butanoic acid derivative, such as ethyl butanoate, in the presence of a strong base like sodium hydride to form the desired product.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclobutylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Produces cyclobutylmethyl ketone or cyclobutylmethyl carboxylic acid.

    Reduction: Yields 2-(Cyclobutylmethyl)butanol.

    Substitution: Results in various substituted cyclobutylmethyl derivatives.

Scientific Research Applications

2-(Cyclobutylmethyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: Similar in structure but lacks the cyclobutylmethyl group.

    Cyclobutylacetic acid: Contains a cyclobutyl group but differs in the position of the carboxylic acid group.

    Cyclobutylpropanoic acid: Another structurally related compound with a different carbon chain length.

Uniqueness

2-(Cyclobutylmethyl)butanoic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and physical properties

Biological Activity

2-(Cyclobutylmethyl)butanoic acid is a compound with a unique cyclobutylmethyl structure that may influence its biological interactions and pharmacological properties. This article reviews various studies highlighting the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic uses, and toxicological assessments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H18_{18}O2_2
  • Molecular Weight: 170.25 g/mol

This structure is characterized by the presence of a cyclobutyl group attached to a butanoic acid backbone, which may contribute to its binding affinity to biological targets differently compared to other similar compounds.

Inhibition of Photosynthetic Electron Transport

A study investigated various substituted compounds, including derivatives of butanoic acid, for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. Although this compound was not the primary focus, related compounds demonstrated significant inhibition, indicating potential applications in herbicide development .

Antimycobacterial Activity

Research into antimycobacterial properties suggests that structural modifications in similar compounds can enhance activity against Mycobacterium tuberculosis. While specific data on this compound is limited, the structure-activity relationship (SAR) studies indicate that cycloalkyl groups may play a role in enhancing bioactivity against mycobacterial strains .

Structure-Activity Relationship Studies

A comprehensive analysis of various substituted carboxylic acids revealed that compounds with cycloalkyl groups exhibited varying degrees of biological activity. The SAR studies highlighted that modifications to the cyclobutyl group could potentially optimize the biological effects of this compound. The findings suggest that further exploration into these modifications could yield compounds with enhanced therapeutic profiles .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Recent reviews have summarized methods for assessing toxicity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific toxicological data for this compound is not extensively documented, the methodologies employed in related studies provide a framework for future assessments .

Data Summary

Study Focus Findings
Photosynthetic InhibitionIn vitro testing on spinach chloroplastsRelated compounds showed significant PET inhibition; implications for herbicide development
Antimycobacterial ActivitySAR studies on substituted carboxylic acidsStructural modifications can enhance activity against M. tuberculosis; potential relevance for this compound
Toxicological EvaluationLC-MS/MS methodsFramework established for assessing toxicity in new compounds; specific data on this compound needed

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